Viscosity Differences by D.E.
A key differentiator for corn syrup is its tunable viscosity, which is inversely correlated with Dextrose Equivalent (D.E.). For instance, a representative low D.E. syrup (Cleardex® 25/42, DE 23-27) exhibits a viscosity of 160,000 cP at 80°F, whereas a high D.E. syrup (~65 D.E.) demonstrates significantly lower viscosity at similar conditions [1][2]. This difference in viscosity, which can be on the order of a 64x reduction from low to high D.E., is a primary factor in selecting a specific grade for applications ranging from providing thick body to enabling easy pumping and mixing.
| Evidence Dimension | Viscosity (cP) at 80°F (approx. 27°C) |
|---|---|
| Target Compound Data | Low D.E. (23-27 DE) Corn Syrup: 160,000 cP |
| Comparator Or Baseline | High D.E. (~65 DE) Corn Syrup: Significantly lower viscosity (qualitative comparison) |
| Quantified Difference | ~64x reduction from low to high D.E. syrup (qualitative trend) |
| Conditions | Viscosity measurement of commercial corn syrup (Cleardex® 25/42) at specified temperature. |
Why This Matters
Viscosity directly impacts processing behavior (pumping, mixing) and final product texture (body, mouthfeel), making it a critical specification for procurement.
- [1] Cleardex® 25/42 Corn Syrup Technical Data Sheet. Cargill Foods. View Source
- [2] Corn syrup. ScienceDirect Topics. Elsevier B.V. View Source
